molecular formula C13H11F3N2OS B2384608 2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-47-2

2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B2384608
M. Wt: 300.3
InChI Key: WRUCVIHPOOBJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, or 2-(BSMTP), is an organic compound with a wide range of applications in the scientific research field. It is a highly versatile compound, with a wide variety of uses in the laboratory and in research. 2-(BSMTP) has been used in a variety of fields including biochemistry, pharmacology, and organic chemistry. The compound has been used to synthesize a variety of compounds, as well as to investigate the structure and properties of a wide range of molecules.

Scientific Research Applications

Crystal Structure and Polymorphism

One study discusses the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to different polymorphic forms. These forms are characterized by various hydrogen bond formations and pi-pi interactions, demonstrating the compound's potential for diverse crystal engineering applications. This research highlights the importance of understanding molecular interactions in designing materials with specific physical properties (Glidewell, Low, Marchal, & Quesada, 2003).

Regioselective Synthesis

Another study presents a highly regioselective synthesis method for a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. This method yields products with diverse substituents, demonstrating the versatility of pyrimidinone derivatives in synthetic chemistry. The resulting compounds have potential applications in drug development and material science (dos Santos et al., 2015).

Metal Complex Formation

Research into the synthesis, solution speciation, and human serum protein binding of a novel V(IV)O-pyrimidinone complex sheds light on the metal-binding properties of pyrimidinones. These findings could inform the development of new metal-based drugs or diagnostic agents (Gonçalves et al., 2013).

Antifolate Agents

A study on the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates highlights the therapeutic potential of pyrimidinone derivatives. These compounds are evaluated as inhibitors of dihydrofolate reductase (DHFR), an enzyme target in cancer therapy, demonstrating the role of pyrimidinone derivatives in the development of new anticancer agents (Gangjee et al., 2007).

properties

IUPAC Name

2-benzylsulfanyl-3-methyl-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-18-11(19)7-10(13(14,15)16)17-12(18)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUCVIHPOOBJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SCC2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

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